molecular formula C15H17NO4S B11179459 4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide

4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B11179459
M. Wt: 307.4 g/mol
InChI Key: WJBREARJQZLDQT-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36478 g/mol . It is characterized by the presence of methoxy groups and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall biological activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
  • 4-methoxy-N-(3-methoxybenzyl)benzenesulfonamide
  • 4-methoxy-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Uniqueness

4-methoxy-N-(2-methoxybenzyl)benzenesulfonamide is unique due to the specific positioning of the methoxy groups on the benzyl and benzenesulfonamide moieties. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)21(17,18)16-11-12-5-3-4-6-15(12)20-2/h3-10,16H,11H2,1-2H3

InChI Key

WJBREARJQZLDQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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